molecular formula C11H9BrN2O B1272762 3-(4-Bromophenoxy)-6-methylpyridazine CAS No. 368869-96-9

3-(4-Bromophenoxy)-6-methylpyridazine

Cat. No. B1272762
M. Wt: 265.11 g/mol
InChI Key: LZEJOINDIKGWQJ-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related heterocyclic compounds involves multi-step reactions starting from various precursors. For instance, the synthesis of 3-bromo-6-methylpyridazine is achieved through cyclization, dehydrogenation, and substitution reactions starting from acetoacetic acid derivatives . Similarly, the synthesis of 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine involves the reaction of 2-(4-chloro-3-methylphenoxy)acetic acid with 3-chloro-6-hydrazinylpyridazine, followed by cyclization . These methods could potentially be adapted for the synthesis of 3-(4-Bromophenoxy)-6-methylpyridazine by substituting the appropriate halogenated reagents and following similar reaction pathways.

Molecular Structure Analysis

The molecular structure of compounds similar to 3-(4-Bromophenoxy)-6-methylpyridazine is often elucidated using spectroscopic techniques such as IR, NMR, and LC-MS, and confirmed by X-ray diffraction . These techniques reveal the arrangement of atoms within the molecule and the presence of specific functional groups. For example, the crystal structure of a related compound, 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, was determined to crystallize in the monoclinic system with specific space group parameters .

Chemical Reactions Analysis

The reactivity of pyridazine derivatives can be inferred from the reactions they undergo. For instance, the reaction of 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine with various reagents leads to the formation of triazine and triazepine derivatives . Similarly, the reaction of 6-bromocyclohepta[b][1,4]benzoxazine with o-aminophenol results in the formation of benzoxazino derivatives . These reactions suggest that pyridazine derivatives can participate in nucleophilic substitution reactions and can be functionalized with different substituents to yield a variety of products.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridazine derivatives are influenced by their molecular structure. The presence of halogen atoms, such as bromine, can affect the compound's density, melting point, and solubility . The electronic properties, such as the HOMO-LUMO energy gap and global reactivity descriptors, can be determined through density functional theory (DFT) calculations, providing insights into the chemical reactivity and stability of the compound . Additionally, the intermolecular interactions, such as hydrogen bonding and pi-pi stacking, can be analyzed using Hirshfeld surface analysis to understand the compound's crystal packing and potential interactions in biological systems .

Scientific Research Applications

Synthesis and Structural Characterization

3-(4-Bromophenoxy)-6-methylpyridazine and its derivatives are synthesized for various research purposes. The compound 3-Bromo-6-methylpyridazine, closely related to the requested compound, was synthesized through a method involving cyclization, dehydrogenation, and substitution reactions. The structure of the synthesized compound was characterized by techniques like 1HNMR and MS-ESI, confirming the formation of the desired compound (Xin Bing-wei, 2008).

Chemical Reactivity and Derivative Formation

The compound shows interesting reactivity patterns which are explored to synthesize various derivatives. For instance, when 6-Methylpyridazin-3(2H)-one is reacted with different Grignard reagents, it yields a mixture of corresponding 4- and 5-aryl-4,5-dihydro-6-methylpyridazin-3(2H)-ones. The reaction medium and the nature of Grignard reagents influence the type and ratio of products formed (F. G. Baddar et al., 1972).

Host-Guest Chemistry and Channel Inclusion

The compound's derivatives are also investigated in the context of host-guest chemistry. The compound 2,4,6-tris(4-bromophenoxy)-1,3,5-triazine, structurally related to the requested compound, features channels that allow the inclusion of large guest molecules like tetramethylpyrazine. This compound forms π-stacks and shows interesting rotational disorder for methyl positions, indicating the potential of 3-(4-Bromophenoxy)-6-methylpyridazine derivatives in forming inclusion complexes with other molecules (G. Couderc et al., 2008).

Heterocyclic Chemistry and Antitumor Activities

Derivatives of 3-(4-Bromophenoxy)-6-methylpyridazine are synthesized and evaluated for their potential in medicinal chemistry, especially as c-Met kinase inhibitors with antitumor activities. Novel 4-phenoxypyridine derivatives containing various moieties were synthesized and evaluated for their in vitro inhibitory activities against c-Met kinase and cytotoxic activities against different cancer cell lines. The compounds showed moderate to good antitumor activities, highlighting the significance of these derivatives in developing new anticancer agents (Ju Liu et al., 2020).

Future Directions

The future directions for research on “3-(4-Bromophenoxy)-6-methylpyridazine” could include studying its synthesis, properties, and potential applications. Given the biological activity of similar compounds, it could be of interest in the development of new pharmaceuticals or agrochemicals .

properties

IUPAC Name

3-(4-bromophenoxy)-6-methylpyridazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrN2O/c1-8-2-7-11(14-13-8)15-10-5-3-9(12)4-6-10/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZEJOINDIKGWQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380154
Record name 3-(4-bromophenoxy)-6-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Bromophenoxy)-6-methylpyridazine

CAS RN

368869-96-9
Record name 3-(4-Bromophenoxy)-6-methylpyridazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=368869-96-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-bromophenoxy)-6-methylpyridazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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